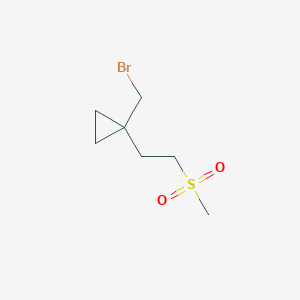
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a bromomethyl group and a methanesulfonylethyl group. Compounds with such structures are often of interest in organic synthesis and medicinal chemistry due to their unique reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.
Introduction of the Bromomethyl Group: This can be done via bromination of a methyl group attached to the cyclopropane ring using reagents like N-bromosuccinimide (NBS) under radical conditions.
Attachment of the Methanesulfonylethyl Group: This step involves the alkylation of the cyclopropane ring with a suitable methanesulfonyl derivative, such as methanesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the bromomethyl group can be eliminated to form a cyclopropylidene intermediate.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in non-polar solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products
Nucleophilic Substitution: Substituted cyclopropane derivatives.
Elimination Reactions: Cyclopropylidene intermediates or alkenes.
Oxidation and Reduction: Sulfonic acids or sulfides.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane can be used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.
Material Science: As a building block for the synthesis of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane would depend on its specific application. In general, the compound’s reactivity is influenced by the presence of the bromomethyl and methanesulfonylethyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)cyclopropane: Lacks the methanesulfonylethyl group, making it less versatile in certain reactions.
1-(Methanesulfonylethyl)cyclopropane:
Cyclopropylmethyl bromide: Similar in structure but lacks the methanesulfonylethyl group.
Uniqueness
1-(Bromomethyl)-1-(2-methanesulfonylethyl)cyclopropane is unique due to the presence of both the bromomethyl and methanesulfonylethyl groups, which confer distinct reactivity and potential for diverse applications in synthesis, medicinal chemistry, and material science.
Propriétés
Formule moléculaire |
C7H13BrO2S |
|---|---|
Poids moléculaire |
241.15 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methylsulfonylethyl)cyclopropane |
InChI |
InChI=1S/C7H13BrO2S/c1-11(9,10)5-4-7(6-8)2-3-7/h2-6H2,1H3 |
Clé InChI |
CGIJHGVJCFHGRS-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CCC1(CC1)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanol](/img/structure/B13182145.png)
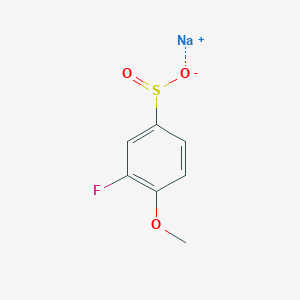
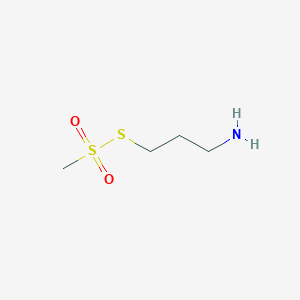
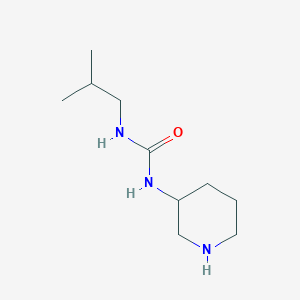
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)

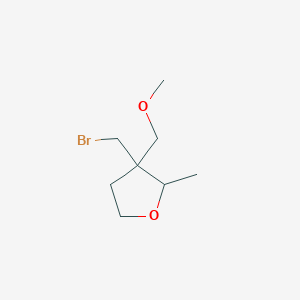
![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)


![1-Methyl-N-[(2-methylpyrrolidin-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B13182215.png)
![2-(ethylamino)-N-[2-(2-methoxyethoxy)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13182216.png)

![(1R,2R)-2-[(1-Ethyl-1H-pyrazol-4-yl)oxy]cyclohexan-1-ol](/img/structure/B13182224.png)
